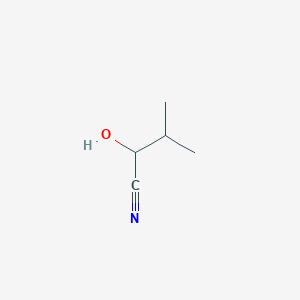

2-Hydroxy-3-methylbutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBPUNHOIVAUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320985 | |

| Record name | 2-hydroxy-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15344-34-0 | |

| Record name | 2-hydroxy-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Hydroxy-3-methylbutanenitrile

Abstract

This technical guide provides a comprehensive chemical profile of 2-Hydroxy-3-methylbutanenitrile (Isobutyraldehyde Cyanohydrin), a significant chiral intermediate in organic and prebiotic chemistry. The document details its chemical identity, physical properties, and spectroscopic signatures, with a focus on both experimentally derived and predicted data. It outlines robust synthetic methodologies, including a detailed protocol for its preparation via the cyanohydrin reaction. Furthermore, the guide explores the compound's chemical reactivity, particularly its role as a precursor to α-hydroxy acids and amino acids such as valine. Safety protocols and handling procedures are also provided, grounded in established GHS classifications. This guide is intended for researchers, chemists, and drug development professionals seeking in-depth technical information on this versatile building block.

Introduction and Scientific Context

This compound, also known by its common name isobutyraldehyde cyanohydrin, is an α-hydroxynitrile characterized by a hydroxyl and a nitrile group attached to the same carbon atom. This bifunctional nature makes it a valuable intermediate in a variety of chemical transformations. Its structure, featuring a stereocenter at the carbinol carbon, also renders it a key substrate in asymmetric synthesis.

From a practical standpoint, this compound serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its significance extends into the field of prebiotic chemistry, where it is recognized as a plausible intermediate in the abiogenic formation of essential amino acids like valine and leucine from simpler precursors.[1] Understanding the fundamental properties and reactivity of this compound is therefore crucial for its effective application in both industrial and research settings. This guide aims to consolidate the available technical data and provide field-proven insights into its handling and use.

Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Isobutyraldehyde cyanohydrin | [2] |

| CAS Number | 15344-34-0 | [2] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| Canonical SMILES | CC(C)C(C#N)O | [2] |

| InChIKey | YRBPUNHOIVAUFA-UHFFFAOYSA-N | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Density | 0.965 g/cm³ | |

| Solubility | Water-soluble | [1] |

| pKa (Strongest Acidic) | Very weak acid, essentially neutral | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Synthesis Methodologies

The primary and most efficient route for the synthesis of this compound is the cyanohydrin reaction, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of isobutyraldehyde.

General Reaction Scheme

The overall transformation is as follows:

Detailed Experimental Protocol: Chemical Synthesis

This protocol is adapted from a pilot-plant scale synthesis, demonstrating a robust and scalable method. The use of cyanide salts and the in-situ generation of hydrocyanic acid necessitate strict safety precautions.

Materials:

-

Isobutyraldehyde

-

Potassium Cyanide (KCN)

-

37% Hydrochloric Acid (HCl)

-

Methylene Chloride (Dichloromethane, DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

-

Initial Mixture: Charge the flask with isobutyraldehyde and an aqueous solution of potassium cyanide. Begin stirring and cool the mixture to 0-5°C.

-

Acid Addition: Slowly add 37% hydrochloric acid to the reaction mixture via the dropping funnel over a period of 2.5 hours, ensuring the temperature is maintained between 0 and 5°C. The acid reacts with KCN to generate HCN in situ, which then reacts with the aldehyde.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer twice with methylene chloride.

-

Combine the organic extracts.

-

-

Drying and Isolation:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

This procedure has been reported to yield the product in excellent quality with yields around 90-92%.

Enzymatic Synthesis

For applications requiring high enantioselectivity, enzymatic synthesis using a hydroxynitrile lyase (HNL) is the preferred method. HNLs catalyze the asymmetric addition of cyanide to aldehydes.

Workflow Overview:

The reaction is typically conducted at a pH of 4.0-5.5 to minimize non-enzymatic cyanohydrin formation. The choice of (R)- or (S)-specific HNL dictates the stereochemistry of the final product.

Spectroscopic Analysis (Predicted)

Experimental spectra for this compound are not widely published. The following data is based on predictions from its known structure and comparison with similar molecules.

| Technique | Feature | Predicted Assignment |

| ¹H NMR | Doublet (6H) | Two -CH₃ groups of the isopropyl moiety |

| Multiplet (1H) | -CH of the isopropyl moiety | |

| Doublet (1H) | -CH bearing the -OH and -CN groups | |

| Broad Singlet (1H) | -OH proton | |

| ¹³C NMR | ~17-20 ppm | Two inequivalent -CH₃ carbons |

| ~30-35 ppm | -CH of the isopropyl moiety | |

| ~65-70 ppm | -CH(OH)CN carbon | |

| ~118-122 ppm | -C≡N carbon | |

| FT-IR (cm⁻¹) | 3400-3200 (broad) | O-H stretch |

| 2970-2870 (strong) | C-H sp³ stretch | |

| 2250-2240 (weak-medium) | C≡N stretch | |

| 1100-1000 (strong) | C-O stretch | |

| Mass Spec (EI) | M⁺ not likely observed | M-HCN (m/z 72), M-C₃H₇ (m/z 56) |

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the hydroxyl group and the nitrile group.

Hydrolysis to α-Hydroxy Carboxylic Acid

A key transformation is its hydrolysis to 2-hydroxy-3-methylbutanoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Mechanism:

Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon more electrophilic. Water attacks, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction proceeds through a carboxylate salt intermediate, which must be acidified in a separate workup step to yield the final carboxylic acid.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from strong acids and bases, as it can decompose.

-

Be aware of the potential to release hydrogen cyanide, a highly toxic gas, especially under acidic or basic conditions.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2°C and 8°C.

-

Keep container tightly closed and away from incompatible materials.

-

Conclusion

This compound is a cornerstone intermediate with significant utility in synthetic chemistry. Its value is derived from its bifunctional nature and its role as a direct precursor to important α-hydroxy acids and amino acids. While a lack of extensive published physical and spectroscopic data presents a challenge, its synthesis and reactivity are well-understood. The protocols and data presented in this guide provide a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their work, from laboratory-scale experiments to potential industrial applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

- Yeh, M. K. (1985). Method of preparing cyanohydrins. U.S. Patent No. EP0132320B1.

-

PubChemLite. (n.d.). This compound (C5H9NO). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanenitrile (CAS 15344-34-0)

Introduction

2-Hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, is a bifunctional organic molecule of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis.[1] Its structure, featuring both a hydroxyl and a nitrile group on adjacent carbons, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₅H₉NO. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Isobutyraldehyde cyanohydrin, 2-Hydroxy-3-methyl-butyronitrile | [2] |

| CAS Number | 15344-34-0 | [2] |

| Molecular Formula | C₅H₉NO | [3] |

| Molecular Weight | 99.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 0.965 g/cm³ | |

| Boiling Point | 197.265 °C at 760 mmHg | [5] |

| SMILES | CC(C)C(C#N)O | [2] |

| InChIKey | YRBPUNHOIVAUFA-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the cyanohydrin reaction. This involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of isobutyraldehyde.[1]

General Reaction Scheme

Caption: Key synthetic pathways from this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, the methine proton of the isopropyl group, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the methyl carbons, the methine carbon of the isopropyl group, the carbon bearing the hydroxyl and nitrile groups, and the nitrile carbon. |

| FTIR | A broad absorption band in the region of 3400 cm⁻¹ characteristic of the O-H stretch, and a sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 99.13 g/mol , along with characteristic fragmentation patterns. |

Applications in Research and Development

This compound serves as a critical intermediate in several areas:

-

Pharmaceutical Synthesis: It is a building block for various active pharmaceutical ingredients (APIs). The chirality of the molecule is often crucial in these applications, where a specific stereoisomer is required for biological activity.

-

Agrochemical Synthesis: This compound is utilized in the production of certain pesticides and herbicides. For example, it can be a starting material for insecticides.

-

Prebiotic Chemistry: It is considered an important intermediate in the prebiotic synthesis of branched-chain amino acids, such as valine and leucine, providing insights into the origins of life. [1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Category | GHS Hazard Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Source: [2] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed. * Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both industrial and academic research. Its unique bifunctional structure allows for a variety of chemical transformations, making it a key building block for more complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or scientist working with this compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (2013, May 17). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309). Retrieved from [Link]

-

ACS Publications. (2021, July 1). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0132320A1 - Method of preparing cyanohydrins.

-

J-Stage. (n.d.). III was also prepared from isobutyraldehyde by another procedure. The aldehyde was treated with acetone cyanohydrin in the pre s. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309). Retrieved from [Link]

- Google Patents. (n.d.). CA2645263A1 - Agrochemical formulations.

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile. Retrieved from [Link]

-

European Patent Office. (n.d.). Enantiomeric enrichment of cyanohydrins - EP 0561535 A2. Retrieved from [Link]

-

SciSpace. (1993). Synthetic applications of optically active cyanohydrins. Enantioselective syntheses of the hydroxyamides tembamide and aegeline, the cardiac drug denopamine, and some analogues of the bronchodilator salbutamol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

-

ResearchGate. (2025, December 26). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-3-methylbutanenitrile from Isobutyraldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, a valuable bifunctional intermediate in organic synthesis. The document elucidates the fundamental chemical principles, a detailed and validated experimental protocol, critical safety considerations, and methods for purification and characterization. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical knowledge required for the successful and safe laboratory-scale synthesis of this versatile chemical building block.

Introduction: The Significance of α-Hydroxynitriles

α-Hydroxynitriles, or cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom.[1] This unique structural motif makes them highly versatile intermediates in organic synthesis. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group offers a site for oxidation or substitution.[2][3][4] Consequently, cyanohydrins serve as precursors to a wide array of important molecules, including α-hydroxy acids, β-amino alcohols, and various pharmaceuticals and agrochemicals.[1][4][5]

The synthesis of this compound from isobutyraldehyde is a classic example of the cyanohydrin formation reaction, a powerful tool for carbon-carbon bond formation.[4] This specific cyanohydrin is a precursor for valuable compounds, including certain insecticides and the amino acids valine and leucine.[5][6]

The Chemistry of Cyanohydrin Formation

The formation of a cyanohydrin from an aldehyde or ketone is a nucleophilic addition reaction.[2][3][7][8] The reaction is typically reversible and base-catalyzed.[2][3][8]

The Reaction Mechanism

The accepted mechanism for the base-catalyzed formation of this compound involves two primary steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a cyanide anion (:C≡N⁻) on the electrophilic carbonyl carbon of isobutyraldehyde.[7][9][10] The π-electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[7][9][10]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate then abstracts a proton from a proton source, typically undissociated hydrocyanic acid (HCN) present in the reaction mixture, to yield the final this compound product and regenerate the cyanide anion catalyst.[7][8]

The use of a catalytic amount of a base is crucial because, while hydrogen cyanide (HCN) is the source of the cyanide, it is a weak acid and therefore a poor nucleophile.[1][9] The base deprotonates HCN to generate the much more nucleophilic cyanide anion, which significantly accelerates the reaction.[2][3][8][9]

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a robust method for the synthesis of this compound, adapted from established procedures.[6] This self-validating system includes in-process controls and purification steps to ensure a high-quality final product.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isobutyraldehyde | 72.11 | 72.1 g (90.1 mL) | 1.00 | Ensure purity >98% |

| Sodium Cyanide (NaCN) | 49.01 | 48.0 g | 0.98 | EXTREMELY TOXIC |

| Hydrochloric Acid (HCl) | 36.46 | 96.5 g (37% aq. soln.) | 0.98 | Corrosive |

| Methylene Chloride (CH₂Cl₂) | 84.93 | 2 x 100 mL | - | For extraction |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | Drying agent |

| Water (deionized) | 18.02 | 100 mL | - | For NaCN solution |

Critical Safety Precautions

-

Cyanide Toxicity: Sodium cyanide and its reaction product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4] All manipulations involving cyanide must be performed in a well-ventilated chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, a face shield, and heavy-duty nitrile gloves.[12][13][14]

-

Acidification: The in-situ generation of HCN occurs upon the addition of acid to the cyanide solution. This step is highly hazardous and must be performed slowly and with extreme caution in a fume hood.[9]

-

Emergency Preparedness: An emergency cyanide poisoning antidote kit must be readily available. Ensure all personnel are trained in its use.

-

Isobutyraldehyde Hazards: Isobutyraldehyde is a highly flammable liquid and vapor.[12][15] Keep it away from heat, sparks, and open flames.[14][15] It can also cause serious eye irritation and skin burns.[12][15]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide (48.0 g) in water (100 mL).

-

Initial Cooling: Cool the flask in an ice-water bath to between 0-5°C with continuous stirring.

-

Substrate Addition: Add the isobutyraldehyde (72.1 g) to the cooled cyanide solution.

-

HCN Generation (Critical Step): Slowly add the 37% hydrochloric acid solution (96.5 g) dropwise from the dropping funnel over a period of approximately 2.5 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. This controlled addition is vital to manage the exothermic reaction and prevent the excessive release of toxic HCN gas.

-

Reaction Completion: After the acid addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer twice with methylene chloride (100 mL each time).[6]

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methylene chloride. The remaining liquid is the crude this compound. A yield of approximately 89-92% can be expected.[6]

-

Sources

- 1. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0132320B1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

- 7. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 8. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ISOBUTYRALDEHYDE [training.itcilo.org]

- 13. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 14. chemos.de [chemos.de]

- 15. airgas.com [airgas.com]

2-Hydroxy-3-methylbutanenitrile molecular structure and formula

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanenitrile: Molecular Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chiral cyanohydrin derivative. The document delves into its fundamental molecular and physicochemical properties, detailed synthetic methodologies, and thorough spectroscopic characterization. Furthermore, it explores the compound's reactivity, highlighting its utility as a versatile intermediate in organic synthesis, particularly in the formation of critical biomolecules and other high-value chemicals. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who seek an in-depth understanding of this valuable chemical entity.

Introduction and Core Concepts

This compound, also known by its synonym isobutyraldehyde cyanohydrin, is an alpha-hydroxynitrile characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group on adjacent carbon atoms.[1] Its structure, which includes a chiral center at the carbon bearing these functional groups (C2), makes it a valuable building block in asymmetric synthesis. This compound serves as a key intermediate in various chemical transformations, most notably in the prebiotic synthesis of branched-chain amino acids such as valine and leucine.[1] Its bifunctional nature allows for a diverse range of chemical modifications, rendering it a versatile precursor in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling.

Molecular Formula and Structure

The molecule possesses a stereocenter at the C2 position, and thus can exist as two enantiomers: (R)-2-hydroxy-3-methylbutanenitrile and (S)-2-hydroxy-3-methylbutanenitrile. The specific stereoisomer is of critical importance in pharmaceutical applications where enantiomeric purity is often a requirement.[5]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless oil / liquid | [6] |

| Density | 0.965 g/cm³ | |

| Water Solubility | Soluble | [1] |

| logP (Predicted) | 0.7 | [3] |

| pKa (Predicted, Strongest Acidic) | 12.48 | [6] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is the cyanohydrin reaction.[1] This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of isobutyraldehyde.[1][7]

General Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin product. The reaction is reversible, but for aliphatic aldehydes like isobutyraldehyde, the equilibrium favors the formation of the cyanohydrin.[7]

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from a patented procedure, demonstrating a high-yield synthesis.[8]

Disclaimer: This reaction is extremely hazardous due to the use of highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

Materials:

-

Isobutyraldehyde

-

Potassium cyanide (KCN)

-

37% Hydrochloric acid (HCl)

-

Methylene chloride (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-water bath, prepare a solution of potassium cyanide in water.

-

To the stirred cyanide solution, add isobutyraldehyde while maintaining the temperature between 0 to 5°C.

-

Slowly add 37% hydrochloric acid to the reaction mixture over a period of 2.5 hours, ensuring the temperature remains between 0 to 5°C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous layer twice with methylene chloride.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The product, this compound, is obtained in excellent quality with a reported yield of over 90%.[8]

Enantioselective Synthesis

Given the chirality of this compound, enantioselective synthesis is of significant interest. This can be achieved through enzymatic catalysis, for instance, using lipases for kinetic resolution.[1] Another approach involves the use of chiral catalysts, such as (R)-Binol, in the cyanohydrin reaction to favor the formation of one enantiomer over the other.[3][7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopic Data Summary | |

| Technique | Characteristic Peaks / Shifts |

| FT-IR (cm⁻¹) | ~3400 (broad) |

| ~2250 (weak to medium) | |

| ¹H NMR (δ, ppm) | 4.3 (multiplet) |

| 2.8 (singlet) | |

| 2.1 (multiplet) | |

| 0.9 (multiplet) | |

| ¹³C NMR (δ, ppm) | ~120 |

| 66.4 | |

| 42.2 |

Note: NMR chemical shifts can vary depending on the solvent used.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.[1][2]

Key Chemical Transformations

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid (2-hydroxy-3-methylbutanoic acid), a precursor to the amino acid valine.[2]

-

Reduction of the Nitrile Group: The nitrile can be reduced, for example with lithium aluminum hydride (LiAlH₄), to afford a β-amino alcohol (1-amino-3-methyl-2-butanol), another class of synthetically useful compounds.[2]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block for more complex molecules.[1] For instance, it is a starting material in the synthesis of potent insecticides like 2-methyl-3-cyano-3-(ethylpropylthiophosphoryloxy)propane.[8] In the pharmaceutical industry, the chiral nature of this compound is leveraged to produce enantiomerically pure active pharmaceutical ingredients.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a cool, dry, well-ventilated area between 2°C - 8°C in a tightly sealed container.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its value stems from its bifunctional nature and chirality, which allow for a wide array of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.

References

-

Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

-

This compound | C5H9NO | CID 11126188. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Cyanohydrins. (2023, January 22). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

2-methyl-2-(trimethylsiloxy)pentan-3-one. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

-

Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. (2025, May 22). JoVE. Retrieved January 9, 2026, from [Link]

- Method of preparing cyanohydrins. (1988). Google Patents.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

-

This compound (C5H9NO). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]

-

(R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]

- 7. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 8. EP0132320B1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

Spectroscopic Data for 2-Hydroxy-3-methylbutanenitrile: An In-depth Technical Guide

Introduction

2-Hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, is a significant chemical intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed in detail to provide a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features to be identified are the hydroxyl (-OH) group, the nitrile (-C≡N) group, the methine proton adjacent to the hydroxyl and nitrile groups (-CH(OH)CN), the isopropyl group (-CH(CH₃)₂), and the two diastereotopic methyl groups.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts and multiplicities are influenced by the neighboring functional groups.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Doublet | 1H | H2 (-CH(OH)CN) |

| ~2.8 | Singlet (broad) | 1H | -OH |

| ~2.1 | Multiplet | 1H | H3 (-CH(CH₃)₂) |

| ~1.0 | Doublet of doublets | 6H | H4, H5 (-CH(CH₃)₂) |

Note: The exact chemical shifts can vary depending on the solvent used.[1]

Interpretation:

-

H2 (-CH(OH)CN) at ~4.3 ppm: This proton is deshielded by the adjacent electron-withdrawing nitrile and hydroxyl groups, resulting in a downfield chemical shift. It is expected to appear as a doublet due to coupling with the H3 proton.

-

-OH at ~2.8 ppm: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange.[1]

-

H3 (-CH(CH₃)₂) at ~2.1 ppm: This methine proton is coupled to the H2 proton and the six protons of the two methyl groups, resulting in a complex multiplet.

-

H4, H5 (-CH(CH₃)₂) at ~1.0 ppm: The two methyl groups are diastereotopic and therefore chemically non-equivalent, which may lead to two separate doublets or a more complex pattern. They are coupled to the H3 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound should exhibit five signals, corresponding to the five carbon atoms in unique chemical environments.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~119.2 | C1 (-C≡N) |

| ~66.4 | C2 (-CH(OH)CN) |

| ~42.2 | C3 (-CH(CH₃)₂) |

| ~18-20 | C4, C5 (-CH(CH₃)₂) |

Data compiled from multiple sources.[1]

Interpretation:

-

C1 (-C≡N) at ~119.2 ppm: The carbon of the nitrile group typically resonates in this downfield region.[1]

-

C2 (-CH(OH)CN) at ~66.4 ppm: The carbon atom bonded to the hydroxyl group is deshielded and appears at this characteristic chemical shift.[1]

-

C3 (-CH(CH₃)₂) at ~42.2 ppm: This methine carbon of the isopropyl group is found in the aliphatic region.[1]

-

C4, C5 (-CH(CH₃)₂) at ~18-20 ppm: The two methyl carbons are in the upfield aliphatic region. Due to their diastereotopic nature, they may appear as two distinct signals.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[1]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, a 90° pulse is used.

-

¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the hydroxyl and nitrile groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2970-2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~2250 | Medium, Sharp | C≡N stretch |

| ~1470, ~1370 | Medium | C-H bend (isopropyl split) |

| ~1100 | Strong | C-O stretch |

Data compiled from multiple sources.[1]

Interpretation:

-

O-H Stretch at ~3400 cm⁻¹: The broad and strong absorption in this region is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding.[1]

-

C-H Stretch at ~2970-2870 cm⁻¹: These absorptions are characteristic of the sp³ hybridized C-H bonds in the isopropyl and methine groups.

-

C≡N Stretch at ~2250 cm⁻¹: A sharp and moderately intense peak in this region is a clear indication of the nitrile functional group.[1][3] The position of this peak can be influenced by conjugation, though in this saturated molecule, it falls within the typical range.[3]

-

C-H Bend at ~1470, ~1370 cm⁻¹: The characteristic bending vibrations of the isopropyl group often appear as a split peak.

-

C-O Stretch at ~1100 cm⁻¹: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol gives rise to a strong absorption in this region.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the "neat" film method is commonly employed.[4][5]

-

Sample Preparation: Place a small drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[4][6]

-

Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.[4]

-

Spectrum Acquisition: Place the salt plate assembly in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty salt plates should be run first and subtracted from the sample spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 99.13 g/mol | [2][7][8] |

| Exact Mass | 99.068413911 Da | [2][7] |

Fragmentation Pattern (Predicted):

Electron impact (EI) ionization would likely lead to the following key fragmentation pathways:

-

Loss of an isopropyl group ([M-43]⁺): Cleavage of the C2-C3 bond would result in a fragment with m/z = 56.

-

Loss of HCN ([M-27]⁺): A common fragmentation for cyanohydrins, leading to a fragment with m/z = 72.

-

Loss of a methyl group ([M-15]⁺): Fragmentation of the isopropyl group could lead to a fragment with m/z = 84.

-

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom can also occur.

Experimental Protocol for Mass Spectrometry

For a small, polar molecule like this compound, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer is a suitable technique.[9]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to obtain the mass-to-charge ratio of the molecular ion and any fragment ions. High-resolution mass spectrometry allows for the determination of the elemental composition.[9]

-

Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous confirmation of its molecular structure. The detailed interpretation and experimental protocols serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chemical intermediate. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of the data obtained.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H9NO). Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methyl-2-butenenitrile. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Crasto, A. M. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

-

PubMed. (2018). LC-MS metabolomics of polar compounds. Retrieved from [Link]

-

MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

-

Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Hydroxy-3-methylbutanenitrile (boiling point, density)

An In-Depth Guide to the Physical Properties of 2-Hydroxy-3-methylbutanenitrile

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the key physical properties of this compound (CAS No. 15344-34-0), a significant cyanohydrin derivative.[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes established data with field-proven experimental methodologies for the accurate determination of its boiling point and density.

Introduction to this compound

This compound, also known as isobutyraldehyde cyanohydrin, is an organic compound featuring both a hydroxyl (-OH) and a nitrile (-CN) functional group.[1][2] Its molecular formula is C₅H₉NO, and it has a molecular weight of approximately 99.13 g/mol .[3] This structure makes it a valuable intermediate in various organic syntheses, including the formation of branched-chain amino acids like valine and leucine, highlighting its relevance in prebiotic chemistry research.[1] A thorough understanding of its physical properties is paramount for its application in laboratory synthesis, process scale-up, and formulation development.

Theoretical Framework: Intermolecular Forces in Nitriles

The physical properties of nitriles are largely dictated by the strong polarity of the cyano group (-C≡N). The significant difference in electronegativity between the carbon and nitrogen atoms creates a strong permanent dipole moment. Consequently, nitriles exhibit potent dipole-dipole attractions in addition to the ubiquitous van der Waals dispersion forces.[4][5]

-

Boiling Point: Unlike molecules that can self-hydrogen bond, nitriles do not possess a hydrogen atom attached to the electronegative nitrogen.[4][5] However, the strength of their dipole-dipole interactions results in boiling points that are considerably higher than nonpolar molecules of similar molecular weight.[4] For instance, the boiling point of ethanenitrile (CH₃CN) is 82°C, which is substantially higher than that of propane (CH₃CH₂CH₃), which has a similar molecular weight but a boiling point of -42°C.[4]

-

Density: The density of liquid nitriles is influenced by both molecular weight and the efficiency of molecular packing in the liquid state. The linear geometry of the cyano group can influence how molecules arrange themselves, affecting the overall density.

-

Solubility: While nitriles cannot form hydrogen bonds with each other, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[4][5] This allows smaller nitriles to form hydrogen bonds with protic solvents like water, rendering them soluble. Solubility tends to decrease as the nonpolar hydrocarbon chain length increases.[4]

Physical Properties of this compound

A review of available chemical literature and supplier data provides the following information on the physical properties of this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO | [1][3] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| Density | 0.965 g/cm³ | |

| Boiling Point | Data not available in cited literature |

Experimental Determination Protocols

The following protocols describe robust methodologies for the experimental determination of the boiling point and density of a liquid sample like this compound. These procedures are designed to be self-validating through careful technique and precise measurement.

Protocol for Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a minimal amount of sample (less than 0.5 mL).[8] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

-

Sample Preparation: Attach a small glass vial (e.g., a 75x10 mm Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer bulb.[8]

-

Filling: Using a pipette, add approximately 0.3-0.5 mL of this compound into the vial.

-

Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[8]

-

Apparatus Setup: Clamp the thermometer assembly so it is suspended in a Thiele tube filled with mineral oil. The vial containing the sample should be positioned near the center of the main body of the Thiele tube to ensure uniform heating.[8]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle. The shape of the tube is designed to create convection currents that provide even heat distribution.[8]

-

Observation: As the temperature rises, dissolved air will first escape from the capillary tube. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube as the sample's vapor pressure exceeds the atmospheric pressure.[8]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will cease, and as the vapor pressure of the sample drops below the atmospheric pressure, the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]

-

Validation: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Protocol for Density Determination (Pycnometer or Volumetric Flask Method)

This protocol leverages precise mass and volume measurements to determine density (ρ = m/V). Using a calibrated pycnometer or volumetric flask provides high accuracy.

Methodology:

-

Mass of Empty Vessel: Thoroughly clean and dry a small volumetric flask (e.g., 5 or 10 mL) or a pycnometer. Accurately measure its mass on an analytical balance to at least three decimal places.

-

Sample Filling: Carefully fill the vessel with this compound up to the calibration mark. Ensure the meniscus is read at eye level to avoid parallax error.

-

Mass of Filled Vessel: Remeasure the mass of the filled vessel. The difference between this mass and the empty mass gives the mass of the nitrile sample.

-

Volume Determination: The volume of the liquid is the calibrated volume of the flask or pycnometer.

-

Temperature Control: Record the ambient temperature. Density is temperature-dependent, so this is a critical parameter for data reproducibility.[9]

-

Calculation: Calculate the density using the formula: Density = Mass of Sample / Volume of Sample.

-

Validation: Repeat the measurement at least twice to ensure consistency and report the average value. The precision of the analytical balance and volumetric glassware directly contributes to the accuracy of the result.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion

This guide has detailed the known physical properties of this compound and provided robust, field-tested protocols for their experimental verification. While the density is reported as 0.965 g/cm³, its boiling point remains to be definitively published and requires experimental determination. The provided methodologies offer a clear pathway for researchers to accurately characterize this and other valuable nitrile compounds, ensuring data integrity and facilitating their effective use in research and development.

References

-

Chemsrc. (2025). 2-Amino-2-methylbutanenitrile | CAS#:4475-95-0. Retrieved from [Link]

-

Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to nitriles. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

The Science Classroom (a.k.a. Mike Christiansen). (2024, April 12). Density Determinations in the Chemistry Lab [Video]. YouTube. Retrieved from [Link]

-

CHEM CAVE. (2020, September 11). CHEM 1411: Determining the density of various liquids and solids [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. guidechem.com [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Enantiomers of 2-Hydroxy-3-methylbutanenitrile: Synthesis, Chiral Analysis, and Synthetic Utility

Executive Summary: This technical guide provides an in-depth analysis of the enantiomers of 2-hydroxy-3-methylbutanenitrile, (R)- and (S)-isobutyraldehyde cyanohydrin. These molecules are pivotal chiral building blocks in the pharmaceutical and fine chemical industries.[1] This document offers a comprehensive exploration of advanced methodologies for their enantioselective synthesis, kinetic resolution, and analytical separation. Authored for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles, detailing the causality behind experimental choices and providing robust, step-by-step protocols for key laboratory procedures.

Introduction to a Versatile Chiral Synthon

(R)- and (S)-2-hydroxy-3-methylbutanenitrile are valuable chiral cyanohydrins derived from isobutyraldehyde.[2] Their bifunctional nature, possessing both a hydroxyl and a nitrile group on adjacent carbons, allows for diverse chemical transformations into valuable molecules such as α-hydroxy acids and amino acids.[2][3] The critical importance of stereochemistry in pharmaceuticals makes access to enantiomerically pure forms of these cyanohydrins a primary objective in process development and discovery chemistry.[1]

Core Challenge & Scientific Rationale: The central carbon bearing the hydroxyl and nitrile groups is a stereocenter. The non-selective addition of cyanide to isobutyraldehyde results in a racemic mixture, a 50:50 combination of the (R)- and (S)-enantiomers. As the biological activity of downstream products is often exclusive to a single enantiomer, the development of methods to selectively synthesize or separate these isomers is paramount.[1] This guide focuses on the most effective and widely adopted strategies to achieve high enantiomeric purity.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing experiments, from synthesis to purification and analysis.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Isobutyraldehyde cyanohydrin | [4] |

| CAS Number | 15344-34-0 (for racemic) | [4] |

| Molecular Formula | C₅H₉NO | [5] |

| Molecular Weight | 99.13 g/mol | [5] |

Enantioselective Synthesis: The Biocatalytic Advantage

While various chemo-catalytic methods exist, the use of enzymes, specifically hydroxynitrile lyases (HNLs), has become a mainstay for the enantioselective synthesis of cyanohydrins due to their exceptional selectivity and operation under mild conditions.[6][7]

Expert Insight: The choice between an (R)-selective or (S)-selective HNL is the primary determinant of the final product's stereochemistry. This selection is driven by the desired chirality of the final synthetic target. These enzymes catalyze the reversible addition of hydrogen cyanide (HCN) to the carbonyl group of an aldehyde.[8] To suppress the non-enzymatic, racemic background reaction, these syntheses are typically performed at a neutral or slightly acidic pH.[3]

Hydroxynitrile Lyase (HNL) Mediated Synthesis

HNLs are classified based on their stereopreference:

-

(R)-Selective HNLs: Commonly sourced from Prunus amygdalus (almond).

-

(S)-Selective HNLs: Sourced from plants like Manihot esculenta (cassava) or Hevea brasiliensis.[9]

The workflow involves a biphasic system where the organic substrate is converted into the aqueous product, minimizing product inhibition and simplifying downstream processing.

Caption: Enzymatic Synthesis Workflow.

Protocol: (S)-2-hydroxy-3-methylbutanenitrile Synthesis via HNL

This protocol provides a representative method for synthesizing the (S)-enantiomer using an HNL from Manihot esculenta.

Materials:

-

(S)-Hydroxynitrile lyase (Manihot esculenta)

-

Isobutyraldehyde

-

Potassium cyanide (KCN)

-

Citrate buffer (0.1 M, pH 5.5)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, create a biphasic system by adding 100 mL of MTBE to 100 mL of 0.1 M citrate buffer (pH 5.5).

-

Enzyme & Substrate Addition: Dissolve the (S)-HNL in the aqueous buffer phase. Dissolve isobutyraldehyde (e.g., 10 mmol) in the MTBE phase. Begin vigorous stirring to ensure adequate mixing between the phases.

-

Cyanide Addition: Slowly add a solution of KCN (e.g., 12 mmol in a small amount of buffer) to the reaction mixture over 2-3 hours using a syringe pump. This controlled addition is crucial to maintain a low concentration of free cyanide and favor the enzymatic pathway.

-

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots from the organic phase and analyzing them via chiral GC or HPLC to determine the conversion and enantiomeric excess (ee%).[10]

-

Workup: Once the reaction reaches completion (typically >95% conversion), stop the stirring and allow the layers to separate.

-

Isolation: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude (S)-2-hydroxy-3-methylbutanenitrile. Further purification can be achieved via column chromatography if necessary.

Kinetic Resolution: Resolving Racemic Mixtures

When direct enantioselective synthesis is not feasible, kinetic resolution of a pre-formed racemic mixture is a powerful alternative. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[11]

Causality of Resolution: Lipase-catalyzed acylation is a common and highly effective method for the kinetic resolution of cyanohydrins.[3] Lipases, a class of enzymes, can selectively acylate one enantiomer at a much faster rate than the other. For example, a lipase might rapidly convert the (R)-cyanohydrin to its corresponding ester, leaving the (S)-cyanohydrin largely unreacted. This creates a mixture of an ester and an alcohol, which are easily separable by standard chromatographic techniques due to their different polarities.

Protocol: Lipase-Mediated Kinetic Resolution

This protocol details the resolution of racemic this compound using a lipase.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene)

Step-by-Step Procedure:

-

Setup: To a flask containing anhydrous toluene, add the racemic cyanohydrin and the acylating agent (vinyl acetate, typically 1.5-2.0 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w relative to the substrate).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).

-

Monitoring: Track the reaction progress using chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.

-

Workup: When the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted cyanohydrin enantiomer and the acylated enantiomer can then be separated using flash column chromatography.

Analytical Methods for Enantiomeric Purity

Accurate determination of enantiomeric excess (ee%) is critical for validating the success of a synthesis or resolution. Chiral chromatography is the gold standard for this analysis.[12][13]

Caption: Chiral Purity Analysis Workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) interacts differently with each enantiomer, leading to different retention times and thus, separation.[14] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating cyanohydrin enantiomers.[15]

Expert Insight: Method development in chiral HPLC is often an empirical process.[12] The choice of mobile phase (typically a mixture of alkanes like hexane or heptane with an alcohol modifier like isopropanol) significantly impacts resolution. Small amounts of additives, like trifluoroacetic acid for acidic compounds, can improve peak shape.[15]

Protocol: Chiral HPLC Method for ee% Determination

This protocol provides a starting point for the analysis of this compound enantiomers.

| Parameter | Recommended Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | Proven selectivity for a wide range of chiral compounds, including cyanohydrins. |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Balances enantioselectivity and reasonable elution times. Adjust ratio to optimize resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | The nitrile group provides sufficient chromophore for UV detection at low wavelengths. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Sample Prep. | Dissolve sample in mobile phase (~1 mg/mL) | Ensures compatibility with the system and good peak shape. |

Data Interpretation: The enantiomeric excess (ee%) is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Applications in Asymmetric Synthesis

Enantiomerically pure (R)- and (S)-2-hydroxy-3-methylbutanenitrile are not end products but rather versatile intermediates. Their true value lies in their conversion to other high-value chiral molecules.[16]

-

α-Hydroxy Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding chiral α-hydroxy acid, a common structural motif in natural products.

-

Amino Acids: Reduction of the nitrile group to an amine, followed by hydrolysis, can be a pathway to non-standard amino acids.

-

β-Amino Alcohols: Simultaneous reduction of the nitrile and protection of the hydroxyl group can lead to valuable chiral β-amino alcohols.

Caption: Key Synthetic Transformations.

Conclusion

The enantiomers of this compound represent a classic case study in the importance of stereochemistry in modern chemistry. The methodologies outlined in this guide, particularly the robust and scalable biocatalytic approaches using hydroxynitrile lyases and the precise analytical validation via chiral HPLC, provide a powerful toolkit for researchers. A thorough understanding of these techniques is essential for the efficient and effective development of new chiral pharmaceuticals and fine chemicals.

References

-

Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. [Link]

-

Wiedner, D., & Wilhelm, S. (2012). Hydroxynitrile Lyase Catalyzed Cyanohydrin Synthesis at High pH-values. PubMed. [Link]

-

North, M. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

ResearchGate. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. [Link]

-

InnoSyn. (n.d.). Hydroxynitrile Lyases | Enantioselective Catalysis. InnoSyn. [Link]

-

Lundell, K., & Kanerva, L. T. (2006). High-throughput enzymatic method for enantiomeric excess determination of O-acetylated cyanohydrins. PubMed. [Link]

-

Moon, L. S., et al. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins. Chemical Communications (RSC Publishing). [Link]

- Google Patents. (1993). Enantiomeric enrichment of cyanohydrins.

-

ResearchGate. (2012). Lipase mediated kinetic and dynamic kinetic resolution of racemic 2. ResearchGate. [Link]

-

Dadashipour, M., & Asano, Y. (2000). The synthesis of chiral cyanohydrins by oxynitrilases. PubMed. [Link]

-

Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org. [Link]

-

Nagoya University. (2016). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily. [Link]

-

ResearchGate. (2019). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ResearchGate. [Link]

-

Icahn School of Medicine at Mount Sinai. (n.d.). Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent l-lactate dehydrogenase. Icahn School of Medicine at Mount Sinai. [Link]

-

ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC? ResearchGate. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

PubMed. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]

-

Encyclopedia of Pharmaceutical Science and Technology. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]

-

MDPI. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

ResearchGate. (2015). Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]

-

PubMed. (2011). Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase. PubMed. [Link]

-

PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile. PubChem. [Link]

-

Human Metabolome Database. (2013). (2R)-2-Hydroxy-2-methylbutanenitrile. Human Metabolome Database. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 4. This compound | C5H9NO | CID 11126188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innosyn.com [innosyn.com]

- 9. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 2-Hydroxy-3-methylbutanenitrile: Synthesis, Properties, and Applications

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanenitrile

Introduction

This compound, also known as isobutyraldehyde cyanohydrin, is a bifunctional organic compound belonging to the cyanohydrin class.[1][2] Characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group on adjacent carbon atoms, this molecule serves as a highly versatile and valuable intermediate in organic synthesis.[1] Its structure allows for a multitude of chemical transformations, making it a key building block in the production of pharmaceuticals, specialty chemicals, and agrochemicals.[1]

Furthermore, this compound holds significance in the field of prebiotic chemistry, where it is recognized as a plausible intermediate in the abiogenic synthesis of essential branched-chain amino acids such as valine and leucine.[1] This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, spectroscopic profile, and critical applications for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Isobutyraldehyde cyanohydrin | [2] |